3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-14-4-2-1-3-13(14)11-24-17-21-20-16-6-5-15(22-23(16)17)12-7-9-19-10-8-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBIXWVEZPYXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327390 | |
| Record name | 3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894059-48-4 | |
| Record name | 3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with promising biological activity. Its unique structure includes a triazolo-pyridazine core and various functional groups that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula C17H12FN5S and a molecular weight of 337.38 g/mol. Its structural features include:
- A triazolo[4,3-b]pyridazine core.
- A pyridine ring.
- A fluorophenyl substituent which may enhance biological interactions.
Antiviral Properties
Recent studies have indicated that compounds with similar structures exhibit antiviral activity. For instance, derivatives of triazolo-pyridazine have shown effectiveness against various viruses by inhibiting viral replication mechanisms . The presence of the fluorophenyl group is hypothesized to contribute to increased binding affinity with viral proteins.
Anticancer Activity
Research indicates that triazolo-pyridazine derivatives can inhibit c-Met kinase, a key player in cancer cell proliferation and survival. For example, compounds structurally related to this compound demonstrated significant cytotoxicity against several cancer cell lines (A549, MCF-7, HeLa) with IC50 values ranging from 1.06 to 2.73 µM . This suggests that the compound may possess similar anticancer properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The biological activity of this compound is likely mediated through multiple pathways:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.
- Apoptosis Induction : Studies suggest that similar compounds can induce late apoptosis in cancer cells, leading to cell cycle arrest and eventual cell death .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antiviral Activity Study : A study examined the efficacy of a related triazolo compound against the Tobacco Mosaic Virus (TMV). Results showed improved biological activity at low concentrations compared to existing antiviral agents .
- Cytotoxicity Evaluation : In vitro tests revealed that derivatives exhibited moderate cytotoxicity against various cancer cell lines, with some compounds demonstrating IC50 values comparable to established chemotherapeutics .
Q & A
Basic: What are effective synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?
The synthesis typically involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature provides a green, high-yield approach (73% isolated yield) for analogous triazolopyridines, avoiding toxic reagents like Cr(VI) or DDQ . Key variables include:
- Solvent choice : Ethanol minimizes hazardous waste compared to dichloromethane .
- Oxidant selection : NaOCl is preferable for safety and environmental compatibility .
- Reaction time : 3 hours at room temperature balances efficiency and side-product formation .
Reproducibility requires strict control of stoichiometry (1:1.2 hydrazine:NaOCl) and inert atmosphere to prevent oxidation byproducts .
Advanced: How can oxidative cyclization strategies be applied to synthesize the triazolopyridazine core, and what factors influence regioselectivity?
Oxidative cyclization hinges on the electronic and steric properties of the hydrazine precursor. For triazolopyridazines, regioselectivity is governed by:
- Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring direct cyclization to the pyridazine N-atom, as seen in structurally related compounds .
- Oxidant reactivity : NaOCl promotes mild, selective cyclization without over-oxidation, unlike stronger oxidants like Pb(OAc)₄ .
- Temperature : Room temperature minimizes side reactions (e.g., ring-opening) observed at elevated temperatures in Cr(VI)-mediated syntheses .
Basic: What safety precautions are critical when handling this compound during laboratory experiments?
- Personal protective equipment (PPE) : Use flame-retardant antistatic suits, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
- Storage : Keep in tightly sealed containers under inert gas (e.g., argon) in a dry, ventilated area .
- Spill management : Absorb spills with inert material (e.g., vermiculite) and avoid water to prevent contamination .
Advanced: What analytical techniques are most reliable for confirming molecular structure and purity?
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry, as demonstrated for 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine (R factor = 0.050) .
- NMR spectroscopy : ¹H/¹³C NMR can identify substituent positions (e.g., fluorine coupling patterns) and detect impurities .
- HPLC-MS : Quantifies purity (>95%) and monitors degradation products under stress conditions (e.g., heat, light) .
Advanced: How can researchers design in vitro assays to evaluate biological activity, considering pharmacokinetic properties?
- Target selection : Prioritize kinases or GPCRs, as triazolopyridazines often modulate these targets .
- Assay conditions : Use physiologically relevant pH (7.4) and temperature (37°C) in PBS or DMEM .
- Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to predict hepatic clearance .
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Basic: How should researchers address contradictions in reported synthetic yields for analogous compounds?
- Reagent purity : Ensure NaOCl concentration is verified via iodometric titration, as commercial solutions often degrade .
- Hydrazine intermediate stability : Store intermediates at -20°C under nitrogen to prevent decomposition .
- Byproduct analysis : Use TLC or LC-MS to identify side products (e.g., over-oxidized species) and adjust reaction times accordingly .
Advanced: What computational methods aid in predicting the compound’s reactivity and binding modes?
- DFT calculations : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level) to predict activation barriers .
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB IDs) to simulate binding interactions .
- QSAR models : Corporate substituent electronic parameters (Hammett σ) to optimize bioactivity .
Basic: What are common pitfalls in scaling up synthesis from milligram to gram quantities?
- Exothermic reactions : Use jacketed reactors with temperature control to manage heat release during cyclization .
- Solvent volume : Maintain a 1:10 substrate:solvent ratio to ensure homogeneity .
- Workup efficiency : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
